2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Description
This compound features a biphenyl core linked to a hydroxy-substituted dihydroindenylmethyl group via an acetamide bridge.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(25-17-24(27)15-21-8-4-5-9-22(21)16-24)14-18-10-12-20(13-11-18)19-6-2-1-3-7-19/h1-13,27H,14-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLBWURKMRLMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the biphenyl and indene derivatives. The key steps include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Indene Derivative: The indene derivative can be synthesized via a Friedel-Crafts alkylation reaction.
Amidation Reaction: The final step involves the reaction of the biphenyl and indene derivatives with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents would be carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups onto the biphenyl ring.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs (e.g., biphenyl, acetamide, or dihydroindenyl groups) and are analyzed for their synthesis, properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Structural Flexibility vs. In contrast, rigid analogs like the benzofuran-ylidene derivative (Table 1, Row 2) may favor planar interactions but lack adaptability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling biphenylacetic acid with a hydroxy-dihydroindenylmethyl amine, analogous to methods for related boronic acid derivatives (Table 1, Row 4; 36% yield) .
- Rhodium-catalyzed annulation (used for the benzofuran-ylidene analog) offers high regioselectivity but requires specialized catalysts .
Biological Relevance :
- The biphenyl-pyrimidine acetamide (Table 1, Row 3) demonstrates targeted kinase inhibition, suggesting the biphenyl moiety’s role in hydrophobic interactions with enzyme active sites .
- Goxalapladib’s complex structure highlights the importance of fluorine and trifluoromethyl groups in enhancing metabolic stability, a feature absent in the target compound .
Hydrogen Bonding and Crystal Packing :
- The dichlorophenyl-dihydropyrazolyl acetamide’s crystal structure reveals N–H⋯O hydrogen bonding, which could inform co-crystallization strategies for the target compound .
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a biphenyl moiety and a hydroxylated indene derivative, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been observed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other compounds with biphenyl structures. This inhibition can affect pathways such as apoptosis and cell cycle regulation.
- Antioxidant Properties : The hydroxyl group in the indene structure is known to contribute to antioxidant activity, potentially reducing oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
| Compound | IC50 (nM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 500 | Breast Cancer | |
| Compound B | 300 | Lung Cancer | |
| This compound | TBD | TBD | Current Study |
Note: Further research is required to establish specific IC50 values for the compound in various cancer types.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Preliminary results suggest that it possesses moderate antioxidant activity compared to established antioxidants like ascorbic acid.
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Study on Biphenyl Derivatives : A study published in Journal of Medicinal Chemistry highlighted that biphenyl derivatives showed promising results in inhibiting tumor growth in xenograft models. The mechanism was linked to their ability to disrupt microtubule dynamics.
- Hydroxylated Indenes in Cancer Therapy : Research demonstrated that hydroxylated indenes could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
